molecular formula C8H6N2O B13961872 1H-6,9-Epoxyimidazo[1,2-a]azepine CAS No. 326810-88-2

1H-6,9-Epoxyimidazo[1,2-a]azepine

Cat. No.: B13961872
CAS No.: 326810-88-2
M. Wt: 146.15 g/mol
InChI Key: YABFBYVMTLZQBJ-UHFFFAOYSA-N
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Description

Significance of Polycyclic Nitrogen Heterocycles in Chemical Research

Polycyclic nitrogen heterocycles, which are organic compounds containing multiple rings with at least one nitrogen atom, are fundamental building blocks in a wide array of chemical and biological systems. mdpi.comnih.govnih.gov Their significance stems from their prevalence in nature, forming the core structures of many alkaloids, vitamins, and hormones. mdpi.comrsc.org In the realm of medicinal chemistry, these compounds are indispensable, with over 85% of biologically active compounds featuring a heterocyclic, often nitrogen-containing, framework. nih.gov A 2014 analysis revealed that approximately 60% of unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen-based heterocycle. nih.govmsesupplies.com This prevalence is attributed to their structural stability and their ability to form hydrogen bonds, which is crucial for interactions with biological targets like DNA. nih.gov The versatility of these systems also extends to materials science, where they are utilized in the development of polymers, dyes, and catalysts. msesupplies.com

Structural Characteristics and Nomenclature of 1H-6,9-Epoxyimidazo[1,2-a]azepine

The compound this compound possesses a unique and complex fused ring system. Its core structure consists of an imidazole (B134444) ring fused to an azepine ring. The azepine is a seven-membered nitrogen-containing ring. researchgate.net A distinguishing feature of this particular molecule is the presence of an epoxy bridge, specifically at the 6 and 9 positions of the imidazo[1,2-a]azepine framework. This epoxy group, an oxygen atom connected to two adjacent carbon atoms, introduces significant conformational rigidity and alters the electronic properties of the parent heterocyclic system.

The systematic nomenclature, this compound, precisely describes this intricate arrangement. "Imidazo" refers to the imidazole ring, "[1,2-a]" indicates the fusion pattern with the azepine ring, and "azepine" denotes the seven-membered nitrogenous ring. The "epoxy" prefix with the locants "6,9" specifies the position of the oxygen bridge, and "1H" indicates the position of the single hydrogen atom on a nitrogen atom in the imidazole ring.

Table 1: Structural and Chemical Properties of Related Core Structures

Property1H-AzepinePyrimido[1,2-a]azepine, 2,3,4,6,7,8,9,10-octahydro-
Molecular Formula C₆H₇NC₉H₁₆N₂
Molecular Weight 93.13 g/mol 152.2367 g/mol
CAS Number 291-69-06674-22-2

Historical Context of Imidazo[1,2-a]azepine and Epoxy Bridge Chemistry

The imidazo[1,2-a]pyridine (B132010) scaffold, a closely related structure, is recognized as a "privileged structure" in medicinal chemistry, forming the basis for drugs like Zolpidem and Olprinone. researchgate.net The synthesis of the broader imidazo[1,2-a]azine family, which includes imidazo[1,2-a]azepines, has been an area of active research. researchgate.net Various synthetic strategies, such as condensation reactions, multicomponent reactions, and intramolecular cyclizations, have been developed to construct these fused heterocyclic systems. rsc.orgorganic-chemistry.orgrsc.org For instance, the reaction of γ-bromodypnone with 1-alkyl-2-methyl-1H-imidazoles can lead to the formation of imidazo[1,2-a]azepine derivatives. researchgate.net

The chemistry of epoxy bridges, or oxirane rings, is also well-established. Epoxides are versatile intermediates in organic synthesis due to the strain in the three-membered ring, which makes them susceptible to ring-opening reactions with a variety of nucleophiles. The introduction of an epoxy bridge into a heterocyclic system can significantly influence its chemical reactivity and biological activity. nih.gov In the context of materials science, epoxy compounds are widely used as cross-linking agents in the production of resins, where the epoxy group's reactivity is key to forming robust polymer networks. google.comgoogle.comrsc.org The synthesis of nitrogen-containing heterocyclic epoxy compounds is an area of interest for creating curing agents with improved properties. google.comgoogle.com

Research Gaps and Motivations for In-depth Studies on this compound

Despite the extensive research on both imidazo[1,2-a]azine systems and epoxy chemistry, the specific compound this compound remains a relatively unexplored area. A significant research gap exists in the synthesis, characterization, and evaluation of the properties of this particular fused heterocyclic system.

The motivation for in-depth studies on this compound is multifaceted:

Novel Chemical Space: The unique combination of the imidazo[1,2-a]azepine core with a rigidifying epoxy bridge represents a novel chemical scaffold. Exploring its synthesis would open up new avenues in heterocyclic chemistry.

Potential Biological Activity: Given that both the imidazo[1,2-a]pyridine core and various epoxy-containing molecules exhibit significant biological activities, it is plausible that this compound could possess interesting pharmacological properties.

Material Science Applications: The presence of the reactive epoxy group and the nitrogen-containing heterocyclic framework suggests potential applications in materials science, for example, as a specialized monomer or cross-linking agent in the development of high-performance polymers with unique thermal or mechanical properties. nih.gov

Understanding Structure-Activity Relationships: Detailed investigation of this molecule would provide valuable insights into how the introduction of an epoxy bridge influences the chemical and physical properties of the imidazo[1,2-a]azepine system. This knowledge is crucial for the rational design of new molecules with tailored functionalities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

326810-88-2

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

11-oxa-3,6-diazatricyclo[6.2.1.02,6]undeca-1,4,7,9-tetraene

InChI

InChI=1S/C8H6N2O/c1-2-7-8-9-3-4-10(8)5-6(1)11-7/h1-5,9H

InChI Key

YABFBYVMTLZQBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3NC=CN3C=C1O2

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 1h 6,9 Epoxyimidazo 1,2 a Azepine

Retrosynthetic Analysis of the 1H-6,9-Epoxyimidazo[1,2-a]azepine Scaffold

A retrosynthetic analysis reveals key disconnections and strategic considerations for the synthesis of the target molecule.

The central imidazo[1,2-a]azepine core can be deconstructed in two primary ways. The most common strategy involves the disconnection of the seven-membered azepine ring from a pre-existing imidazole (B134444) precursor. This approach views the azepine ring as being built upon the imidazole scaffold. A key reaction supporting this is the cyclization of quaternary azolium salts formed from the reaction of 1-alkyl-2-methyl-1H-imidazoles with reagents like γ-bromodypnone. lih.luresearchgate.net

A second strategy involves the disconnection of the five-membered imidazole ring. This approach would start with a suitably functionalized azepine derivative, specifically a 2-aminoazepine, which would then undergo an annulation reaction to form the fused imidazole ring. This is analogous to the classical synthesis of related fused heterocycles like imidazo[1,2-a]pyridines, which are often formed by the condensation of 2-aminopyridine (B139424) with α-halocarbonyl compounds. nanobioletters.com

The 6,9-epoxy bridge represents a significant synthetic challenge. The most direct retrosynthetic disconnection is the cleavage of the C-O bonds of the epoxide, leading to an unsaturated imidazo[1,2-a]azepine precursor containing a double bond between the C6 and C9 positions. The forward reaction would then be a late-stage epoxidation.

Alternatively, the bridge could be formed via an intramolecular cyclization. This would involve a precursor molecule containing hydroxyl and leaving groups at the appropriate positions on the imidazo[1,2-a]azepine framework, which would then undergo an intramolecular Williamson ether synthesis or a similar ring-closing reaction.

De Novo Synthesis Routes for this compound

Building upon the retrosynthetic analysis, several de novo synthetic routes can be proposed.

The formation of the seven-membered azepine ring is a critical step. Azepines are known to be challenging to synthesize due to unfavorable entropic factors in the cyclization step. mdpi.com

One established method involves building the azepine ring onto an imidazole core. For instance, the reaction of 1-alkyl-2-methyl-1H-imidazoles with γ-bromodypnones yields quaternary azolium salts, which can be cyclized to form 1-R-6,8-diaryl-1H-imidazo[1,2-a]azepines upon heating in the presence of a base like potassium carbonate. lih.luresearchgate.net

Other modern methods for azepine ring synthesis could be adapted for this purpose. These include:

Tandem Amination/Cyclization: Copper(I)-catalyzed reactions of functionalized allenynes with amines can produce trifluoromethylated azepine-2-carboxylates, demonstrating a powerful method for constructing the seven-membered ring. mdpi.com

Aza-Prins Cyclization: Iron(III) salts can mediate the silyl (B83357) aza-Prins cyclization of 1-amino-3-triphenylsilyl-4-pentenes with aldehydes to efficiently form tetrahydroazepines under mild conditions. nih.gov

Ring Expansion: Diastereomerically pure azepane and azepine derivatives can be prepared with high stereoselectivity and regioselectivity through the ring expansion of piperidine (B6355638) precursors. rsc.orgresearchgate.net

[6+1] Annulation: Hafnium-catalyzed [6+1] cycloaddition of N-tethered ynenitriles with Reformatsky reagents provides a direct route to substituted azepines. researchgate.net

MethodKey Reagents/CatalystsDescriptionReference
Tandem Amination/CyclizationCu(MeCN)4PF6, Aniline, DioxaneA copper(I)-catalyzed reaction of an allenyne with an amine to form a functionalized azepine derivative. mdpi.com
Aza-Prins CyclizationFeBr3 or FeCl3, AldehydeAn iron(III)-catalyzed cyclization of an amino-alkene with an aldehyde to yield a tetrahydroazepine. nih.gov
Piperidine Ring ExpansionMesylation or Mitsunobu conditionsStereoselective ring expansion of a piperidine derivative to an azepane or azepine. rsc.orgresearchgate.net
[6+1] AnnulationHafnium triflate, Reformatsky reagentA cycloaddition reaction between a ynenitrile and a Reformatsky reagent to construct the azepine ring. researchgate.net

The fusion of the imidazole ring onto a pre-formed azepine core is another viable strategy. This typically involves the reaction of a diamine functionality or a related synthon within the azepine ring with a reagent that provides the final carbon atom of the imidazole ring.

A widely used method for forming fused imidazoles is the condensation of a 2-amino-heterocycle with an α-halocarbonyl compound, followed by cyclization. nanobioletters.com In the context of the target molecule, this would require a 2-aminoazepine derivative as the starting material.

Modern synthetic protocols that could be applied include:

Van Leusen Three-Component Reaction: A concise route to fused imidazole rings employs the van Leusen three-component reaction followed by a Pd/Cu catalyzed intramolecular C-arylation. researchgate.net

Intramolecular Heck Reaction: Poly-fused heterocyclic compounds can be synthesized via the intramolecular Heck type reaction of Baylis–Hillman adducts modified with imidazole precursors. researchgate.net

Iodine/FeCl3-Promoted Cascade: An I2/FeCl3-promoted cascade reaction of aryl methyl ketones with 8-aminoquinolines has been developed for the synthesis of benzo[d]imidazole derivatives, showcasing a novel annulation strategy that could potentially be adapted. nih.gov

The final and crucial step in the synthesis is the stereoselective formation of the 6,9-epoxy bridge. This is most plausibly achieved by the epoxidation of an unsaturated precursor, namely a 1H-imidazo[1,2-a]azepine with a double bond at the appropriate position.

The stereochemical outcome of this epoxidation is critical. The use of chiral epoxidizing agents or substrate-controlled diastereoselective epoxidation would be necessary to achieve the desired stereoisomer. A notable method for the diastereoselective synthesis of epoxy azepines involves the use of diphenylvinylsulfonium salt, which highlights a pathway for achieving stereocontrol in the formation of azepine epoxides. researchgate.net The specific geometry and electronic properties of the unsaturated imidazo[1,2-a]azepine precursor would heavily influence the facial selectivity of the epoxidation reaction.

Catalyst-Controlled Synthesis of this compound

While direct catalytic methods for the synthesis of This compound are not documented, we can infer potential strategies based on established catalytic reactions for related structures.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, yet its application to the direct formation of This compound is not reported. However, related systems offer insights. For example, copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes has been used to create functionalized azepines. mdpi.com This type of reaction, which involves the intramolecular addition of an organocopper center to a C-C triple bond, could hypothetically be adapted to form the azepine ring of the target molecule. youtube.com The subsequent epoxidation would then need to be achieved in a separate step.

Organocatalytic Approaches for Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. While no organocatalytic route to This compound exists, the principles are well-established for related transformations. For instance, the enantioselective peroxidation of α,β-unsaturated ketones can be achieved using chiral organic catalysts. nih.gov This reaction proceeds through a nucleophilic addition of a hydroperoxide followed by an intramolecular nucleophilic substitution. nih.gov A hypothetical precursor to our target, an unsaturated imidazo[1,2-a]azepinone, could potentially undergo such a reaction to install the epoxy bridge enantioselectively.

Photochemical and Thermochemical Methods in Ring Construction

Photochemical and thermal electrocyclic reactions are powerful methods for constructing ring systems. youtube.com These reactions are governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the number of π-electrons and whether the reaction is induced by heat or light. youtube.com While no specific examples exist for the synthesis of This compound , one could envision a scenario where a precursor with a suitable polyene system undergoes a thermally or photochemically induced cyclization to form the bridged epoxy structure.

Chemical Reactivity and Mechanistic Investigations of 1h 6,9 Epoxyimidazo 1,2 a Azepine

Pericyclic and Cycloaddition Reactions of the Fused System

Intramolecular Cycloadditions

Until research on 1H-6,9-Epoxyimidazo[1,2-a]azepine is conducted and published, a detailed scientific article on its chemical reactivity and mechanistic investigations cannot be written.

Research Findings on the Chemical Reactivity of this compound Remain Limited

Initial investigations into the chemical reactivity of the heterocyclic compound this compound, specifically its propensity to undergo Hetero-Diels-Alder type reactions, have yielded no specific documented examples in the scientific literature. Extensive searches for detailed research findings, including reaction conditions, yields, and mechanistic studies pertaining to this particular reaction of this unique epoxy-bridged imidazoazepine system, have not provided any concrete data.

The Hetero-Diels-Alder reaction is a powerful and versatile tool in synthetic organic chemistry for the construction of six-membered heterocyclic rings. This reaction involves a 4π electron-rich diene reacting with a 2π electron-deficient dienophile, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. Given the fused bicyclic structure of this compound, which incorporates both an imidazole (B134444) and an azepine ring with an ether linkage, its potential as a diene or dienophile in such cycloaddition reactions presents an area of academic interest.

While the broader classes of imidazo[1,2-a]azines and other related azepine derivatives are known to participate in various chemical transformations, specific studies detailing the reactivity of the epoxy-bridged variant in Hetero-Diels-Alder reactions are not publicly available. The inherent ring strain and electronic properties conferred by the epoxy bridge would be expected to significantly influence the reactivity of the imidazo[1,2-a]azepine core, potentially leading to novel reaction pathways. However, without experimental data or theoretical studies, any discussion on the specific outcomes of such reactions would be purely speculative.

Further research is required to explore and characterize the cycloaddition chemistry of this compound to determine its viability as a synthon in the synthesis of more complex heterocyclic frameworks. At present, no data tables or detailed research findings on its participation in Hetero-Diels-Alder reactions can be provided.

Advanced Spectroscopic and Analytical Characterization of 1h 6,9 Epoxyimidazo 1,2 a Azepine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy would be the cornerstone for elucidating the complex three-dimensional structure of 1H-6,9-Epoxyimidazo[1,2-a]azepine. A combination of one-dimensional and two-dimensional NMR experiments would be essential to assign all proton and carbon signals and to confirm the connectivity and stereochemistry of this fused-ring system.

1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Analysis

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the imidazole (B134444) and azepine rings, as well as those on the epoxy bridge. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrogen atoms and the strained epoxy ring. Protons on the imidazole ring would likely appear in the aromatic region, while the protons on the seven-membered azepine ring and the epoxy bridge would be found in the aliphatic region.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. The carbons of the imidazole ring would resonate at lower field (higher ppm) compared to the sp³-hybridized carbons of the azepine ring and the epoxy bridge. The chemical shifts of the carbons attached to the nitrogen atoms and the oxygen atom of the epoxy ring would be particularly informative.

Nucleus Predicted Chemical Shift Range (ppm) Key Structural Information
¹HImidazole: 7.0-8.5; Azepine/Epoxy: 2.0-5.0Electronic environment, neighboring atoms
¹³CImidazole: 110-150; Azepine/Epoxy: 40-80Carbon skeleton, hybridization
¹⁵NImidazole: -150 to -250Electronic environment of nitrogen atoms

This table presents hypothetical data based on known values for similar heterocyclic systems.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques would be indispensable for assembling the molecular puzzle of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the tracing of connections between adjacent protons within the azepine ring and the imidazole ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate each proton signal with its directly attached carbon, providing a clear map of the C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across the fused ring system and confirming the position of the epoxy bridge.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments would provide information about the spatial proximity of protons. This would be vital for determining the stereochemistry of the molecule, particularly the relative orientation of the epoxy ring with respect to the rest of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry would be used to determine the exact mass of the this compound molecule with high precision. This would allow for the unambiguous determination of its elemental formula. Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would provide insights into the stability of the molecule and the nature of its constituent parts. The fragmentation pattern would be expected to show characteristic losses of small neutral molecules and the formation of stable fragment ions derived from the imidazole and azepine rings.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy would be employed to identify the characteristic vibrational modes of the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching (both aromatic and aliphatic), C=N and C=C stretching from the imidazole ring, and C-N and C-O-C stretching vibrations. The vibrations associated with the strained epoxy ring would likely appear at specific frequencies. For instance, in related imidazo[1,2-a]pyrimidine (B1208166) structures, imine group (C=N) absorptions are observed in the 1617-1626 cm⁻¹ region.

Vibrational Mode Predicted Wavenumber (cm⁻¹)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=N stretch1600-1650
C-O-C stretch (epoxy)800-950 (asymmetric), 1250 (symmetric)

This table presents hypothetical data based on known values for similar functional groups.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive and most detailed three-dimensional structure. This technique would unambiguously determine the bond lengths, bond angles, and the absolute stereochemistry of the chiral centers. It would also reveal the precise conformation of the seven-membered azepine ring and the orientation of the epoxy bridge relative to the fused imidazole ring.

Chromatographic Methods for Purity Assessment and Separation (e.g., LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) would be a critical tool for assessing the purity of synthesized this compound and for its separation from any impurities or byproducts. A reversed-phase high-performance liquid chromatography (HPLC) method would likely be developed, utilizing a C18 column. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency for mass spectrometry. The mass spectrometer detector would provide confirmation of the molecular weight of the eluting compound. For similar nitrogen-containing heterocycles, gradient elution is often employed to achieve good separation.

Theoretical and Computational Investigations of 1h 6,9 Epoxyimidazo 1,2 a Azepine

Quantum Chemical Calculations of Electronic Structure and Stability

Frontier Molecular Orbital (FMO) Analysis

Specific data regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the HOMO-LUMO gap for 1H-6,9-Epoxyimidazo[1,2-a]azepine, are not available in published computational studies. Such an analysis would be crucial for understanding the compound's kinetic stability and chemical reactivity.

Charge Distribution and Electrostatic Potential Maps

Detailed charge distribution analyses and electrostatic potential maps for this specific molecule have not been reported. These investigations would typically involve methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis to reveal the electrophilic and nucleophilic sites within the molecule.

Conformational Analysis and Energy Landscapes

Aromaticity Assessment of the Fused Rings

An assessment of the aromaticity of the fused imidazole (B134444) and azepine rings in this epoxy-bridged system, using computational methods such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA), has not been documented.

Computational Studies of Reaction Mechanisms and Transition States

There are no available computational studies detailing the reaction mechanisms involving this compound or the characterization of its transition states in chemical reactions.

No Publicly Available Research Found on the

A comprehensive search of publicly accessible scientific literature and chemical databases has revealed no specific theoretical or computational studies focused on the chemical compound this compound.

Despite a thorough investigation into potential research concerning its reaction pathways, the influence of solvents on its reactivity, and its dynamic behavior through molecular dynamics simulations, no dedicated scholarly articles or data have been identified for this particular molecule.

The search included queries for theoretical predictions of reaction mechanisms and selectivity, analyses of solvent effects on the compound's reactivity, and molecular dynamics simulations to understand its conformational changes and interactions. However, these searches did not yield any relevant results, indicating a gap in the current scientific literature regarding the computational chemistry of this compound.

Consequently, the requested detailed article with specific subsections on "Prediction of Reaction Pathways and Selectivity," "Solvent Effects on Reactivity," and "Molecular Dynamics Simulations for Dynamic Behavior" cannot be generated at this time due to the absence of foundational research on this specific compound.

It is possible that research on this compound exists but is not publicly indexed, is part of proprietary corporate research, or has not yet been published.

Biological Interactions and Mechanistic Insights of 1h 6,9 Epoxyimidazo 1,2 a Azepine and Its Analogues

In Vitro Target Binding Studies and Ligand-Receptor Interactions

Exploration of Specific Protein Targets (e.g., enzymes, receptors)

There is currently no publicly available research identifying the specific protein targets of 1H-6,9-Epoxyimidazo[1,2-a]azepine. Studies on related, but structurally distinct, imidazo[1,2-a]azepine quaternary salts have indicated some antimicrobial activity, suggesting potential interactions with bacterial or fungal proteins. However, the precise enzymes or receptors involved have not been elucidated, and this information cannot be directly extrapolated to the epoxy-containing derivative.

Quantification of Binding Affinities

Due to the lack of target identification, no quantitative binding affinity data, such as dissociation constants (Kd), inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50), are available for this compound.

Structure-Activity Relationship (SAR) Principles derived from this compound Derivatives

Influence of Substituents on Biological Recognition

No studies have been published that explore the synthesis and biological testing of a series of this compound derivatives with varying substituents. Therefore, the influence of different chemical groups on the biological recognition of this specific scaffold is unknown.

Conformational Preferences and Molecular Recognition

The rigid epoxy bridge in this compound is expected to impose significant conformational constraints on the azepine ring. This fixed conformation would play a critical role in how the molecule interacts with biological targets. However, in the absence of empirical data from techniques such as X-ray crystallography or NMR spectroscopy, and without computational modeling studies, the precise conformational preferences and their role in molecular recognition remain undetermined.

Mechanistic Elucidation of Cellular Responses in Model Systems (e.g., in vitro antimicrobial activity)

There are no available reports detailing the in vitro antimicrobial activity or any other cellular responses to this compound in model systems. While some related imidazo[1,2-a]azepine compounds have shown modest activity against certain bacterial and fungal strains, the specific contribution of the 6,9-epoxy moiety to such activities has not been investigated.

Modulation of Cellular Pathways

Analogues of this compound have been shown to modulate a variety of critical cellular signaling pathways, demonstrating their potential as tools for chemical biology and as starting points for therapeutic development. The core scaffold can be decorated with different substituents to target specific biological molecules with high affinity and selectivity.

Key pathways modulated by related imidazo-fused heterocycles include:

Inflammatory Signaling Pathways: Certain imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrimidine (B1208166) derivatives have demonstrated significant anti-inflammatory effects. nih.gov For instance, a novel imidazo[1,2-a]pyridine derivative, known as MIA, was found to suppress the nuclear factor-κB (NF-κB) signaling pathway. nih.gov It achieved this by diminishing the DNA-binding activity of NF-κB and increasing the expression of its inhibitor, IκBα. nih.gov This modulation leads to the downregulation of inflammatory genes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov Furthermore, some derivatives directly inhibit COX-2, a key enzyme in prostaglandin (B15479496) biosynthesis, with high selectivity over the COX-1 isoform. researchgate.net

Wnt/β-catenin Signaling: The Wnt/β-catenin pathway is crucial for embryonic development and is often dysregulated in cancer. nih.gov Specific imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine compounds have been identified as inhibitors of this pathway. nih.gov These compounds were shown to downregulate the expression of Wnt target genes, such as c-myc and cyclin D1, in cancer cell lines, operating independently of GSK-3β activity. nih.gov

Receptor-Mediated Signaling: The imidazopyridine scaffold is famously the basis for drugs that modulate the GABA-A receptor, acting as positive allosteric modulators to produce sedative and anxiolytic effects. rsc.orgrsc.org Other analogues have been developed to target different receptors, including selective 5-HT₄ serotonin (B10506) receptor partial agonists. rsc.org More recently, imidazo[1,2-a]pyrazines have been discovered as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPA) receptors when associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. nih.gov

Kinase Inhibition: The modulation of protein kinase activity is a major strategy in cancer research. Imidazo[1,2-a]pyrazine-based compounds have been developed as potent inhibitors of Aurora kinases, which are key regulators of cell division. nih.gov Optimization of substituents on the scaffold led to compounds with in vivo anti-tumor activity. nih.gov

Table 1: Modulation of Cellular Pathways by Imidazo[1,2-a]azine Analogues

Analogue ClassCellular Pathway/TargetObserved EffectReference
Imidazo[1,2-a]pyridineNF-κB SignalingInhibition of NF-κB DNA binding; downregulation of COX-2 and iNOS. nih.gov
Imidazo[1,2-a]pyridineCyclooxygenase-2 (COX-2)Selective enzyme inhibition. researchgate.net
Imidazo[1,2-a]pyridines & Imidazo[1,2-a]pyrimidinesWnt/β-catenin SignalingInhibition of signaling and downregulation of target genes (c-myc, cyclin D1). nih.gov
Imidazo[1,2-a]pyridinesGABA-A ReceptorPositive allosteric modulation. rsc.org
Imidazo[1,2-a]pyrazinesAMPAR / TARP γ-8Selective negative modulation. nih.gov
Imidazo[1,2-a]pyrazinesAurora KinasesEnzyme inhibition and anti-tumor activity. nih.gov

Interactions with Nucleic Acids and Lipids

The structural features of the this compound scaffold and its relatives suggest a potential for direct interactions with macromolecules like nucleic acids. Imidazo[1,2-a]pyrimidines, for example, are considered synthetic bioisosteres of natural purine (B94841) bases, implying they can mimic purines in biological contexts, such as binding to DNA or RNA. nih.gov

Research has confirmed that certain derivatives of the related imidazo[1,2-a]pyridine scaffold can indeed interact with DNA. Studies involving steroidal imidazo[1,2-a]pyridine hybrids demonstrated that these compounds bind to calf thymus DNA. nih.gov Spectroscopic analysis and molecular docking suggested a binding mechanism involving preferential interaction with the minor groove of DNA, driven by a combination of electrostatic and hydrophobic forces. nih.gov The binding affinities (Kb) for these compounds were in the range of 10⁴ M⁻¹, and they were also shown to induce concentration-dependent DNA cleavage in gel electrophoresis experiments. nih.gov Similarly, imidazo[1,2-a]pyridine-oxadiazole hybrids have also been studied for their DNA binding capabilities as part of their anti-proliferative mechanism. nih.gov

Information regarding the direct interaction of this class of compounds with lipids and cell membranes is less prevalent in the literature. However, their ability to cross cell membranes to engage with intracellular targets, as demonstrated in numerous studies, indicates a degree of lipophilicity and membrane permeability. rsc.orgnih.gov The specific biophysical interactions with lipid bilayers remain an area for further investigation.

Design and Synthesis of Chemobiological Probes based on the this compound Scaffold

Chemobiological probes are essential tools for studying biological systems, enabling the visualization and perturbation of specific cellular processes. The imidazo[1,2-a]azine scaffold is an excellent foundation for creating such probes due to its inherent biological activity and synthetic tractability. rsc.org The core structure can be readily functionalized to incorporate reporter groups, such as fluorophores, or reactive moieties for target identification.

The synthesis of imidazo[1,2-a]pyridines, a close analogue, often involves a multicomponent reaction or a condensation/cyclization strategy, which allows for the facile introduction of various substituents. rsc.org A common method is the reaction between a 2-aminopyridine (B139424) and an α-haloketone or related species. mdpi.com This synthetic flexibility is key to probe design.

To create a chemobiological probe based on the this compound scaffold, one could adapt established synthetic routes. The general strategy involves:

Synthesis of the core scaffold with a functional handle (e.g., an amino, hydroxyl, or carboxyl group) at a position that does not interfere with its biological target binding.

Coupling of a reporter or reactive group to this functional handle. This could be a fluorophore for imaging, a biotin (B1667282) tag for affinity purification, or a photo-crosslinker for covalent target capture.

Recent research has produced several examples of fluorescent probes built on the imidazo[1,2-a]pyridine scaffold:

Ion Probes: A fused imidazopyridine derivative was synthesized to act as a highly selective fluorescent sensor for iron (Fe³⁺) and mercury (Hg²⁺) ions, capable of functioning in aqueous media and for imaging within HeLa cells. rsc.orgrsc.orgnih.gov

Reactive Species Probes: An aggregation-induced emission (AIE) fluorescent probe was developed using an imidazo[1,2-a]pyridine fluorophore linked to a boronate ester reactive group. mdpi.com This probe was designed for the selective, real-time monitoring of hydrogen peroxide (H₂O₂) in living cells. mdpi.com

Biomolecule Probes: A small-molecule fluorescent probe, 2-(imidazo[1,2-a]pyridin-2-yl)phenyl acrylate (B77674) (IPPA), was designed for the selective detection of the amino acid cysteine over other biothiols. nih.gov The probe demonstrated excellent performance for imaging cysteine in living cells and zebrafish. nih.gov

These examples highlight the versatility of the imidazo-fused heterocyclic system as a platform for developing sophisticated chemobiological probes. The same principles can be applied to the this compound scaffold to explore its unique biological interactions and targets.

Derivatization and Functionalization Strategies for 1h 6,9 Epoxyimidazo 1,2 a Azepine

Synthesis of Substituted 1H-6,9-Epoxyimidazo[1,2-a]azepine Analogues

There is currently no available literature detailing the synthesis of substituted analogues of this compound. Research on related azepine derivatives has explored various synthetic routes, including multi-step protocols from commercially available starting materials to create functionalized and substituted azepine rings. nih.govnepjol.info Similarly, methods for the synthesis of substituted imidazo[1,2-a]pyridines and related fused imidazoles are well-documented, often involving condensation and cyclization reactions. nih.govmdpi.com However, the specific application of these or any other synthetic strategies to produce analogues of this compound has not been reported.

Stereoselective Introduction of Chiral Centers

No information exists in the current scientific literature regarding the stereoselective introduction of chiral centers into the this compound framework. For other types of heterocyclic compounds, stereoselective methods are crucial for producing enantiomerically pure products, and various strategies have been developed. These include the use of chiral catalysts, auxiliaries, and stereoselective ring-expansion techniques. researchgate.net The application of such methods to the unique, conformationally constrained, and chiral structure of this compound remains an open area for investigation.

Modification of the Epoxy Bridge for Diverse Reactivity

The chemical literature lacks any reports on the modification of the epoxy bridge in this compound. The epoxy group is a versatile functional group known for its susceptibility to ring-opening reactions with various nucleophiles, which can introduce a wide range of substituents and lead to diverse molecular architectures. However, studies detailing such transformations on the this compound scaffold have not been published.

Functionalization of the Imidazole (B134444) and Azepine Rings for Specific Applications

No specific methods for the functionalization of the imidazole or azepine rings within the this compound molecule have been described. In a broader context, the functionalization of the imidazole ring is a well-established field, with numerous methods available for substitution at its carbon and nitrogen atoms. nih.gov Likewise, various strategies have been developed for the derivatization of azepine and its fused-ring systems to modulate their properties for different applications. researchgate.netmdpi.comscilit.comresearchgate.net The unique electronic and steric environment created by the epoxy bridge in this compound would likely influence the reactivity of the fused heterocyclic rings, but this has not been experimentally explored.

Preparation of Quaternary Salts and their Reactivity

There are no published studies on the preparation of quaternary salts of this compound or their subsequent reactivity. The synthesis of quaternary salts of related nitrogen-containing heterocycles, such as 5H-imidazo[1,2-a]azepines, has been reported, often through the reaction of the heterocyclic base with alkylating agents. researchgate.netnih.gov These quaternary salts can exhibit interesting biological activities and serve as precursors for further chemical transformations. nih.govnih.gov The potential for forming quaternary salts from the nitrogen atoms in the this compound core and their chemical behavior are yet to be determined.

Future Research Directions and Potential Applications in Advanced Chemical Sciences

Development of Novel and More Efficient Synthetic Routes

The synthesis of the 1H-6,9-Epoxyimidazo[1,2-a]azepine core remains a significant challenge, as no dedicated synthetic routes have been reported. Future research will need to focus on developing efficient and stereoselective methods to construct this tricycle. Drawing inspiration from the synthesis of related azepine systems, several potential strategies can be envisioned.

One promising approach could involve an intramolecular cyclization strategy. For instance, a suitably functionalized imidazole (B134444) precursor bearing a side chain with a terminal epoxide could be designed. Intramolecular nucleophilic attack from the imidazole nitrogen onto the epoxide, or a related intramolecular cyclization cascade, could potentially form the desired bridged structure. The success of such a strategy would be highly dependent on the regioselectivity of the ring-opening of the epoxide.

Another avenue for exploration is the post-functionalization of a pre-formed imidazo[1,2-a]azepine skeleton. This would involve the synthesis of an unsaturated imidazo[1,2-a]azepine derivative, followed by an epoxidation reaction across a strategically placed double bond within the seven-membered ring. The choice of oxidizing agent and reaction conditions would be critical to achieve the desired stereochemistry of the epoxy bridge.

Future synthetic efforts could also explore tandem reactions that form multiple rings in a single step. For example, a reaction combining an intermolecular amine addition with an intramolecular cyclization, a strategy that has been successful in the synthesis of other functionalized azepines, could be adapted for this target. mdpi.com

Table 1: Potential Synthetic Strategies for this compound

Synthetic StrategyDescriptionKey Challenges
Intramolecular CyclizationCyclization of an imidazole derivative with an epoxide-containing side chain.Controlling regioselectivity of epoxide opening.
Post-functionalizationEpoxidation of an unsaturated imidazo[1,2-a]azepine precursor.Achieving desired stereoselectivity of the epoxy bridge.
Tandem ReactionsOne-pot reactions forming multiple rings.Development of suitable starting materials and catalysts.

Exploration of Uncharted Reactivity Pathways

The reactivity of this compound is expected to be rich and distinct from its non-bridged counterparts due to the presence of the strained oxirane ring. The ring strain of the epoxide is likely to make it susceptible to nucleophilic ring-opening reactions. This could provide a handle for the introduction of a wide range of functional groups at the 6- and 9-positions.

The course of these ring-opening reactions (i.e., the regioselectivity and stereoselectivity) will be of fundamental interest. The facial bias imposed by the bicyclic structure could lead to highly selective transformations. The outcome of these reactions will likely be influenced by the nature of the nucleophile, the solvent, and the presence of Lewis or Brønsted acid catalysts.

Integration into Advanced Materials Science

The unique three-dimensional and rigid structure of this compound makes it an intriguing building block for advanced materials. The defined spatial arrangement of its atoms could be exploited in the design of novel polymers and crystalline materials.

For example, bifunctional derivatives of this compound could be synthesized and used as monomers in polymerization reactions. The rigidity of the core structure could lead to polymers with high thermal stability and specific conformational preferences. These materials could find applications in areas such as gas separation, organic electronics, or as specialized coatings.

The potential for this scaffold to form ordered structures through non-covalent interactions also warrants exploration. The presence of the imidazole ring and the potential for hydrogen bonding could facilitate the self-assembly of these molecules into well-defined supramolecular architectures. Such materials could exhibit interesting photophysical or host-guest properties.

Role as a Core Scaffold for the Development of Chemical Probes and Tools

The imidazo[1,2-a]azepine framework is found in some biologically active compounds. The novel topology of the epoxy-bridged analogue could be leveraged to develop new chemical probes to study biological systems. The rigid structure of this compound could serve as a scaffold to present pharmacophoric elements in a well-defined spatial orientation, potentially leading to high-affinity and selective interactions with biological targets.

By functionalizing the core structure at various positions, libraries of compounds could be generated and screened for biological activity. The reactivity of the epoxide ring provides a convenient point for the attachment of reporter groups, such as fluorescent dyes or affinity tags, which would be invaluable for chemical biology studies. Such probes could be used to investigate enzyme function, receptor binding, or to visualize specific cellular processes. The development of related heterocyclic systems has led to the identification of compounds with interesting pharmacological properties, suggesting that this novel scaffold is a promising starting point for medicinal chemistry efforts. researchgate.net

Predictive Modeling for Future Chemical Transformations and Interactions

Given the novelty of the this compound system, computational and predictive modeling will be an essential tool to guide future experimental work. Quantum chemical calculations can be employed to predict the geometric and electronic structure of the molecule, as well as to estimate its stability and reactivity.

Density Functional Theory (DFT) and other computational methods can be used to model the transition states of potential synthetic reactions, helping to identify the most promising synthetic routes and to understand the factors that control stereoselectivity. These models can also predict the outcome of the nucleophilic ring-opening of the epoxide, providing insights into the regioselectivity and stereoselectivity of these reactions.

Furthermore, molecular docking simulations could be used to predict the potential biological targets of derivatives of this compound. By screening virtual libraries of compounds against known protein structures, researchers can prioritize the synthesis of molecules with the highest probability of exhibiting desired biological activities. This in silico approach can significantly accelerate the discovery of new bioactive molecules based on this novel scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.